molecular formula C16H14N6 B2625601 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-87-1

3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2625601
CAS RN: 899978-87-1
M. Wt: 290.33
InChI Key: GAJGSDMYCZHQDU-UHFFFAOYSA-N
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Description

3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine is a chemical compound that belongs to the class of triazolopyrimidines. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of several enzymes involved in cell growth and proliferation. It also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. The anti-inflammatory effects of this compound are thought to be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine is believed to be due to its ability to interfere with viral replication.
Biochemical and Physiological Effects:
3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation, including cyclin-dependent kinases and topoisomerases. It also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. The antiviral activity of 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine is believed to be due to its ability to interfere with viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine in lab experiments is its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine. One area of research could focus on the development of new drugs based on this compound for the treatment of cancer, inflammation, and viral infections. Another area of research could involve the study of the mechanism of action of this compound, which could lead to a better understanding of its biochemical and physiological effects. Additionally, future research could investigate the potential of 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine as a diagnostic tool for the detection of cancer and viral infections.

Synthesis Methods

The synthesis of 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine involves the reaction of 3-ethyl-4-nitro-1H-naphthalen-1-amine with 4-amino-3-nitro-5-(prop-2-yn-1-yl)-1H-1,2,4-triazole in the presence of a catalyst. The resulting compound is then reduced to obtain 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine.

Scientific Research Applications

3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine has shown antiviral activity against several viruses, including HIV.

properties

IUPAC Name

3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-2-22-16-14(20-21-22)15(17-10-18-16)19-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJGSDMYCZHQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine

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